molecular formula C12H17NOS B2573769 4-[2-(Phenylsulfanyl)ethyl]morpholine CAS No. 364739-42-4

4-[2-(Phenylsulfanyl)ethyl]morpholine

Cat. No. B2573769
CAS RN: 364739-42-4
M. Wt: 223.33
InChI Key: QDTNFZGZGSMNCU-UHFFFAOYSA-N
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Description

“4-[2-(Phenylsulfanyl)ethyl]morpholine” is a chemical compound with the CAS Number: 364739-42-4 . It has a molecular weight of 223.34 .


Molecular Structure Analysis

The InChI code for “4-[2-(Phenylsulfanyl)ethyl]morpholine” is 1S/C12H17NOS/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Antibiotic Activity Modulation

4-(Phenylsulfonyl) morpholine, a sulfonamide with a morpholine group, has been studied for its antimicrobial and modulating activity against various microorganisms, including standard and multi-resistant strains. It showed significant effects in combination with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) notably (Oliveira et al., 2015).

Synthesis and Characterization

A study on the synthesis of 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione and related compounds presented efficient methods to produce these compounds, highlighting their potential in various applications (Klose, Reese, & Song, 1997).

Biological Activity

Research on 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine indicated remarkable anti-tuberculosis activity and superior anti-microbial activity, suggesting its potential in treating infectious diseases (Mamatha S.V et al., 2019).

Antibacterial Studies

The antibacterial activity of 4-(2-Aminoethyl) morpholine derivatives was explored, demonstrating good inhibitory action against gram-negative bacteria, which could be relevant in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2016).

Swern Oxidation

A new type of sulfoxide, including 4-(2-(2-(methylsulfinyl) ethyl)-4-nitrophenyl)-morpholine, was used to promote Swern oxidation of alcohols under mild conditions, demonstrating the compound's utility in organic synthesis processes (Ye et al., 2016).

Electrochemical Applications

The compound's utility was also demonstrated in the preparation of novel iron(II) sulfanyl porphyrazine, used for the electrooxidation of NADH and L-cysteine. This indicates potential applications in electrochemical sensors, biosensors, and catalysts for organic compound oxidation (Koczorowski et al., 2019).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-[2-(Phenylsulfanyl)ethyl]morpholine” can be found at the provided link .

properties

IUPAC Name

4-(2-phenylsulfanylethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTNFZGZGSMNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Phenylsulfanyl)ethyl]morpholine

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